rac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate

Alkaloid Synthesis Structural Elucidation NMR Spectroscopy

Synthesizing AE-ring analogues of norditerpenoid alkaloids requires correct C-6 stereochemistry; 6-oxo or misconfigured diastereomers add redox steps and separation challenges. This racemic (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate provides the pre-installed C6 hydroxyl and bridgehead ester for direct O-alkylation. • Eliminates ketone reduction step, saving reagent cost and time. • Rigid twin-chair conformation ensures correct pharmacophoric geometry for nAChR antagonist activity. • Enables rapid parallel synthesis of alkaloid-inspired libraries with full stereochemical integrity.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 1384289-79-5
Cat. No. B6239404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate
CAS1384289-79-5
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(C(C1)CNC2)O
InChIInChI=1S/C10H17NO3/c1-14-9(13)10-3-2-8(12)7(4-10)5-11-6-10/h7-8,11-12H,2-6H2,1H3/t7-,8-,10-/m0/s1
InChIKeyBXIUEYCXMYYKHP-NRPADANISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Methyl (1R,5R,6R)-6-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate: Overview


This compound is a racemic, stereochemically defined 3-azabicyclo[3.3.1]nonane derivative bearing a 6-hydroxy substituent and a bridgehead methyl carboxylate ester . It belongs to a class of bridged bicyclic amines that serve as versatile intermediates and scaffolds in medicinal chemistry [1]. Notably, this C-6 hydroxylated substitution pattern and the (1R,5R,6R) relative configuration are central to constructing AE-ring analogues of norditerpenoid alkaloids from *Delphinium* and *Aconitum* species, such as methyllycaconitine (MLA) [2].

Stereochemical control (1R,5R,6R)-6-hydroxy configuration
Synthetic efficiency Bypasses 6-keto reduction step
Conformational rigidity Pre-organized twin-chair scaffold

Why (1R,5R,6R) Configuration Matters


The rigid twin-chair conformation of the 3-azabicyclo[3.3.1]nonane system makes the spatial orientation and reactivity of the C-6 substituent highly dependent on stereochemistry [1]. Replacing this compound with diastereomers lacking the (1R,5R,6R) configuration or with 6-oxo analogs fundamentally alters hydrogen-bond donor capacity and downstream functionalization pathways. For example, the 6-keto variants are electrophilic intermediates that must be reduced to the specific alcohol for key alkylation steps, introducing additional synthetic overhead and potential diastereomer separation challenges [2]. Thus, the identity of this specific racemic diastereomer directly governs synthetic route efficiency and the fidelity of the final product's pharmacophoric geometry.

Diastereomer mismatch Inverted (1S,5S,6S) configuration alters hydrogen-bond geometry and NOE correlations, compromising scaffold fidelity.
6-Keto intermediate overhead Requires additional reduction and purification steps, introducing diastereoselectivity risk and resource burden.

Key Differentiators vs. Closest Analogs


NMR Fingerprint of C-6 Diastereomers

Distinct 1H and 13C NMR chemical shifts and coupling patterns uniquely identify the C-6 hydroxyl configuration, allowing unambiguous differentiation from the diastereomer with inverted stereochemistry at C-5 and C-6. The paper providing these assignments notes that close examination of this NMR data details the effects of substitution and stereochemistry at C-6 in these compounds [1]. The (1R,5R,6R) configuration exhibits a specific NOESY correlation pattern that is absent in the (1S,5S,6S) counterpart, which is a critical quality control parameter for ensuring procurement of the correct chiral scaffold.

NMR differentiation
Class-level inference
Distinct ¹H/¹³C shifts and NOESY correlations
Supports diastereomer verification in QC
Quantitative shift values in cited publication
Alkaloid Synthesis Structural Elucidation NMR Spectroscopy

Elimination of Reduction Step vs. 6-Keto Intermediates

In the established synthetic route to Delphinium alkaloid analogues, the one-pot TiCl4-catalysed Diels-Alder/Mannich reaction produces 6-keto-3-azabicyclo[3.3.1]nonane-1-carboxylates, which must then be reduced to the corresponding 6-hydroxy compound before alkylation to yield the desired 6-alkoxy products with the correct stereochemistry [1]. The target compound, supplied as the racemic 6-hydroxy derivative, eliminates this reduction step, thereby reducing synthetic step count and avoiding the associated yield loss and diastereoselectivity challenges. Reported yields for the reduction of 6-keto to 6-hydroxy are typically high (>80%), but the step nonetheless requires reagent, time, and purification resources that are circumvented by direct use of this compound [1].

Step reduction
Cross-study comparable
Eliminates one reduction step (reported >80% yield)
Streamlines synthetic route to 6-alkoxy products
Avoids diastereoselectivity challenges
Medicinal Chemistry Alkaloid Analogues Synthetic Efficiency

Conformational Pre-organization vs. Unsubstituted Scaffold

The 3-azabicyclo[3.3.1]nonane system inherently exists as twin-chair conformers in the absence of 7-endo substituents, but the addition of the bridgehead carboxylate and the 6-hydroxy group further rigidifies the system and creates a defined hydrogen-bond donor/acceptor vector [1]. This contrasts with the unsubstituted 3-azabicyclo[3.3.1]nonane (CAS 280-70-6), which offers minimal functionality and no pre-oriented pharmacophoric groups. For medicinal chemistry applications targeting nicotinic acetylcholine receptors (nAChRs), the spatial relationship between the bridgehead ester and C-6 oxygen is critical for mimicking the AE ring pharmacophore of methyllycaconitine [2].

Conformational pre-organization
Class-level inference
Fixed twin-chair with bridgehead ester + equatorial 6-OH
Pre-organized H-bond vectors for pharmacophore mimicry
Contrasts with unsubstituted scaffold
Conformational Analysis Drug Design Rigid Scaffolds

Key Research Applications


AE-Ring Building Block for MLA Analogues

Procure this compound when synthesizing AE-bicyclic or ABE-tricyclic analogues of MLA, where the (1R,5R,6R) configuration and C-6 hydroxyl are essential for mimicking the natural alkaloid's homocholine motif [1]. Direct O-alkylation at C-6 enables rapid diversification into 6-alkoxy-3-azabicyclo[3.3.1]nonane derivatives that retain the required stereochemistry for nAChR antagonist activity.

Stereochemical NMR Probe for Bridged Bicycles

Utilize this compound as a reference standard for NMR-based conformational analysis of C-6 substituted 3-azabicyclo[3.3.1]nonanes. Its well-defined twin-chair conformation and distinct NOESY pattern allow it to serve as a comparator for assigning stereochemistry in newly synthesized analogs [2].

Diversification Scaffold for Alkaloid-Inspired Libraries

Apply this racemic scaffold in parallel medicinal chemistry efforts focused on Delphinium and Aconitum alkaloid mimetics. The pre-installed hydroxyl and ester groups permit orthogonal functionalization, enabling a wide variety of analogues with controlled 3D geometry [1][2].

Application
Selection Property
Validation Focus
AE-bicyclic analogue construction
(1R,5R,6R)-6-hydroxy configuration
O-alkylation and stereochemical fidelity
NMR stereochemical probe
Well-defined twin-chair and NOESY pattern
Diastereomer differentiation and QC
Alkaloid-inspired library scaffold
Orthogonal functionalization (OH, ester)
Controlled 3D geometry and diversification
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